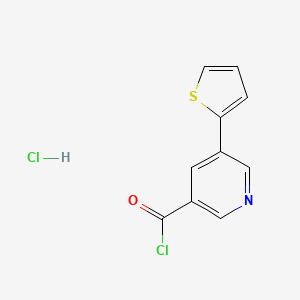
5-(Diphenylamino)-3-phenyl-2-((phenylsulfonyl)methyl)-1,2,4-thiadiazol-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazolium ring, a phenylsulfonyl group, and a diphenylamino group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various areas of chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazolium ring, phenylsulfonyl group, and diphenylamino group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazolium ring, phenylsulfonyl group, and diphenylamino group. These groups could participate in various types of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiadiazolium ring might influence its solubility and stability, while the phenylsulfonyl and diphenylamino groups could affect its reactivity .Scientific Research Applications
1. Chemotherapy Agents
Compounds similar to the queried chemical, specifically (E)-3-phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium chloride derivatives, have been synthesized and evaluated for their potential as chemotherapy agents. These compounds exhibit significant cytotoxicity against cell lines infected with HTLV-1, a virus causing adult T-cell leukemia/lymphoma (ATLL), and show promise in inducing necrosis in certain cell lines (Sousa-Pereira et al., 2020).
2. Anticancer Activity
Novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety, structurally related to the queried compound, have demonstrated notable in vitro anticancer activity against various cancer cell lines. These compounds have also shown significant inhibition of VEGFR-2, a key factor in tumor growth and angiogenesis (Ghorab et al., 2016).
3. Solar Cell Applications
A related organo-sulfur compound has been utilized in both dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and potential as a cost-effective alternative for solar cell technology (Rahman et al., 2018).
4. Photophysical Properties in Organic Materials
Studies on derivatives of thiadiazoles, closely related to the queried compound, have shown their utility in designing materials with desirable electronic properties. These properties are crucial for the development of effective materials in various technological applications (Chmovzh & Rakitin, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers might investigate new methods for synthesizing the compound, study its reactivity in more detail, or explore its potential uses in various areas of chemistry .
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N3O2S2.BrH/c31-34(32,25-19-11-4-12-20-25)21-29-26(22-13-5-1-6-14-22)28-27(33-29)30(23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-20H,21H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFJWOGRGQQBRF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)
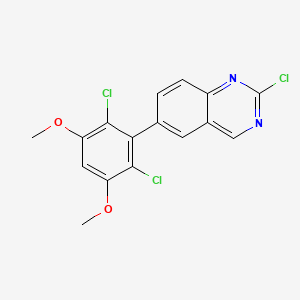

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)
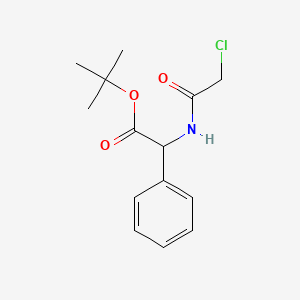

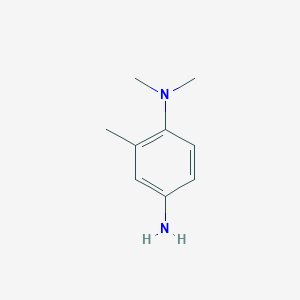
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2659331.png)
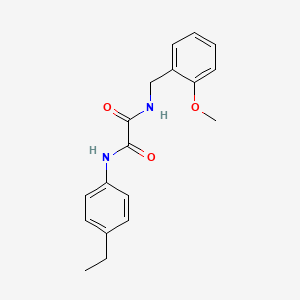

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)
![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
